molecular formula C20H18ClFN2OS2 B11037262 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline

Cat. No.: B11037262
M. Wt: 421.0 g/mol
InChI Key: SSMMOAPURGPWAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-chloroaniline with ethyl 4,4-dimethyl-2-oxopentanoate under acidic conditions to form an intermediate. This intermediate is then reacted with 2-mercaptoquinoline in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Scientific Research Applications

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]-3-fluoroaniline is unique due to its specific structural features, such as the presence of both chloro and fluoro substituents, which can influence its reactivity and biological activity. Its complex structure also allows for a wide range of chemical modifications, making it a versatile compound for research and development .

Properties

Molecular Formula

C20H18ClFN2OS2

Molecular Weight

421.0 g/mol

IUPAC Name

N-(4-chloro-3-fluorophenyl)-8-ethoxy-4,4-dimethyl-5H-dithiolo[3,4-c]quinolin-1-imine

InChI

InChI=1S/C20H18ClFN2OS2/c1-4-25-12-6-8-16-13(10-12)17-18(20(2,3)24-16)26-27-19(17)23-11-5-7-14(21)15(22)9-11/h5-10,24H,4H2,1-3H3

InChI Key

SSMMOAPURGPWAO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)NC(C3=C2C(=NC4=CC(=C(C=C4)Cl)F)SS3)(C)C

Origin of Product

United States

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